molecular formula C12H19ClN2 B595595 N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride CAS No. 1225373-40-9

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride

Cat. No. B595595
M. Wt: 226.748
InChI Key: IMYLBMVQCREXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) , is a cyclic urea compound. It serves as a versatile solvent in various chemical processes, including N-alkylation of amines, O-alkylation of aldoses, and the synthesis of poly(aryl ethers) . Additionally, it acts as a urea solvent in the preparation of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions with arylhydrazine hydrochlorides and 1,3-diketones .


Molecular Structure Analysis

The molecular formula of N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride is C6H12N2O . Its chemical structure consists of a tetrahydro-2(1H)-pyrimidinone ring with two methyl groups and a carbonyl group . You can visualize the structure using this link.


Chemical Reactions Analysis

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride participates in various chemical reactions, including nucleophilic substitutions, condensations, and asymmetric cyanoamidation . Its versatility as a solvent makes it valuable in organic synthesis.


Physical And Chemical Properties Analysis

  • Refractive Index : n20/D 1.488 (lit.)

Safety And Hazards

  • Disposal : Dispose of properly at an approved waste disposal facility .

properties

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12;/h3-4,6-7,12-13H,5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYLBMVQCREXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride

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